molecular formula C13H9ClIN3O2S B13980720 2-Chloro-5-iodo-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine

2-Chloro-5-iodo-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine

Cat. No.: B13980720
M. Wt: 433.65 g/mol
InChI Key: JPKUGTKHZNJHHB-UHFFFAOYSA-N
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Description

2-Chloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is an organic compound belonging to the pyrrolopyrimidine family This compound is characterized by the presence of chlorine, iodine, and tosyl groups attached to the pyrrolo[2,3-d]pyrimidine core It is a white to yellow crystalline solid, soluble in most organic solvents but sparingly soluble in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps. One common method starts with the chlorination of 7H-pyrrolo[2,3-d]pyrimidine using phosphorus oxychloride to obtain the dichloro pyrimidine ring. This is followed by the iodination reaction using N-iodosuccinimide (NIS) in dimethylformamide (DMF) at room temperature . The tosylation step involves the reaction of the intermediate with tosyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity, and ensuring the process is economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    N-iodosuccinimide (NIS): Used for iodination reactions.

    Phosphorus oxychloride: Used for chlorination reactions.

    Tosyl chloride: Used for tosylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

2-Chloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both chlorine and iodine atoms, as well as the tosyl group. These functional groups confer distinct chemical properties and reactivity, making it a valuable intermediate in the synthesis of complex molecules and a useful tool in various scientific research applications .

Properties

Molecular Formula

C13H9ClIN3O2S

Molecular Weight

433.65 g/mol

IUPAC Name

2-chloro-5-iodo-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C13H9ClIN3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-7-11(15)10-6-16-13(14)17-12(10)18/h2-7H,1H3

InChI Key

JPKUGTKHZNJHHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CN=C(N=C32)Cl)I

Origin of Product

United States

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